Cas no 1894786-79-8 (N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine)

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
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- N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
- EN300-1943069
- 1894786-79-8
- N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
-
- インチ: 1S/C8H7ClF3NO/c9-6-2-1-5(4-13-14)7(3-6)8(10,11)12/h1-3,13-14H,4H2
- InChIKey: QQTZSTXAPUBDBC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CNO)=C(C(F)(F)F)C=1
計算された属性
- 精确分子量: 225.0168260g/mol
- 同位素质量: 225.0168260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- XLogP3: 2.3
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943069-2.5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1943069-1g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1943069-0.05g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1943069-0.5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1943069-5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1943069-1.0g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 1g |
$0.0 | 2023-05-26 | ||
Enamine | EN300-1943069-10g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1943069-0.1g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1943069-0.25g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.25g |
$642.0 | 2023-09-17 |
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamineに関する追加情報
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine: A Comprehensive Overview
The compound N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine, with the CAS number 1894786-79-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a substituted phenylmethyl group. The phenyl ring is further substituted with a chlorine atom at the para position and a trifluoromethyl group at the meta position, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. The presence of the trifluoromethyl group imparts electronic effects that enhance the reactivity of the molecule, making it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations. Additionally, the hydroxylamine group serves as a nucleophilic site, enabling further functionalization to generate diverse chemical entities with potential therapeutic applications.
One of the most notable advancements in the study of N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine involves its role in asymmetric synthesis. Researchers have demonstrated that this compound can act as a chiral auxiliary, facilitating the enantioselective construction of complex molecular architectures. This property has been exploited in the development of novel methodologies for synthesizing biologically active compounds, such as kinase inhibitors and GPCR modulators.
The synthesis of N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the hydroxylation of an appropriate aryl methyl ether followed by selective oxidation to introduce the hydroxylamine functionality. The introduction of substituents on the phenyl ring is achieved through directed metallation or electrophilic substitution strategies, depending on the desired regioselectivity.
Despite its complexity, this compound has shown remarkable stability under physiological conditions, making it suitable for use in drug delivery systems. Its ability to undergo reversible redox cycling has also been explored in energy storage applications, particularly in lithium-ion batteries where it exhibits promising electrochemical properties.
In terms of physical properties, N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine is characterized by its high melting point and moderate solubility in polar solvents. These attributes make it amenable to both solution-phase and solid-phase synthesis techniques. Furthermore, its spectroscopic data, including UV-Vis and NMR spectra, have been extensively studied to provide insights into its electronic structure and intermolecular interactions.
Looking ahead, ongoing research into this compound focuses on expanding its utility in areas such as materials science and nanotechnology. Its unique combination of electronic properties and structural flexibility positions it as a valuable tool for designing advanced materials with tailored functionalities.
In conclusion, N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1894786-79-8) stands out as a pivotal molecule in modern organic chemistry due to its diverse applications and adaptability across various chemical transformations. As research continues to uncover new avenues for its use, this compound is poised to play an increasingly significant role in advancing both academic and industrial chemical endeavors.
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